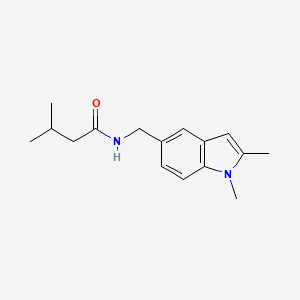

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-11(2)7-16(19)17-10-13-5-6-15-14(9-13)8-12(3)18(15)4/h5-6,8-9,11H,7,10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPGCFHHWLLKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 2 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Amidation: The final step involves the amidation of the substituted indole with 3-methylbutanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted indole derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3-Methylbutanamide Backbones

Key Observations :

- The 3-methylbutanamide scaffold is versatile, accommodating diverse substituents (e.g., aryl, heteroaryl, thioacetyl groups).

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide differs from the above compounds by its dimethylindole-methyl group, which may enhance lipophilicity or π-π stacking interactions compared to phenyl or indazole systems.

- The absence of an acetylthio group in the target compound suggests distinct reactivity or metabolic stability compared to Compounds 115–117 .

Functional Role of Indole Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group , enabling metal-catalyzed C–H functionalization. By contrast, the dimethylindole group in the target compound lacks this directing capability but may act as a steric hindrance or electron-rich aromatic system in binding interactions.

- ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB () includes a 3-methylbutanamide segment linked to a fluorogenic amino acid. This highlights the scaffold’s utility in prodrug or conjugate designs, though the target compound’s indole substituent may limit its compatibility with hydrophilic linkers .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide is a synthetic compound belonging to the indole derivatives class, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

- IUPAC Name : N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbutanamide

- Molecular Formula : C₁₆H₂₂N₂O

- CAS Number : 852137-00-9

The compound's structure features an indole ring substituted at the 1 and 2 positions with methyl groups, linked to a 3-methylbutanamide moiety. This unique configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced inflammation and slowed tumor growth.

- Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways that regulate cell survival and apoptosis.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. This compound has been studied for its potential effects on various cancer cell lines:

| Cell Line | IC₅₀ (nM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induces apoptosis and cell cycle arrest |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 30 | Inhibits tubulin polymerization |

These findings suggest that the compound may be effective in treating specific types of cancer by disrupting microtubule dynamics and inducing cell death.

Anti-inflammatory Properties

Preliminary studies have shown that this compound possesses anti-inflammatory effects. The mechanism involves:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of cytokines such as TNF-alpha and IL-6 in vitro.

This activity indicates potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,2-dimethylindol-5-yl)methyl)-2-phenyacetamide | Phenyl group instead of butanamide | Moderate anticancer activity |

| N-(1,2-dimethylindol-5-yl)methyl)-3,4-dimethylbenzamide | Dimethyl substitution on benzene ring | Enhanced anti-inflammatory effects |

The presence of the butanamide moiety in this compound appears to enhance its anticancer and anti-inflammatory properties compared to other derivatives.

Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC₅₀ value of 25 nM. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Study 2: Anti-inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound significantly reduced levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide, and what analytical techniques confirm its structure?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, intermediates like 1,2-dimethylindole derivatives are reacted with 3-methylbutanoyl chloride under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and functional groups. Purity is assessed via HPLC or Thin-Layer Chromatography (TLC) .

Q. How is the compound’s purity validated, and what storage conditions are recommended?

Purity is validated using HPLC (≥95% purity threshold) and TLC (Rf value consistency). Stability studies recommend storing the compound in airtight containers under anhydrous conditions at 2–8°C, protected from light and humidity to prevent degradation. Analytical techniques like UV-Vis spectroscopy and Karl Fischer titration monitor stability over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization involves systematic variation of:

- Temperature : Elevated temperatures (e.g., 60–80°C) for faster kinetics but monitored to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of coupling agents like EDC/HOBt for efficient amide bond formation. Post-reaction, column chromatography or recrystallization isolates the product with ≥90% yield. Reaction progress is tracked via in-situ FTIR to detect intermediate formations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions arise from assay variability (e.g., cell line differences, concentration ranges). To resolve:

- Standardize protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and consistent dosing (IC50/EC50 curves).

- Cross-validate : Replicate experiments in orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Meta-analysis : Compare structural analogs (e.g., indole derivatives in ) to identify activity trends .

Q. How can computational methods elucidate the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Pair these with enzyme inhibition assays (e.g., fluorescence-based protease assays) to validate computational predictions .

Q. What methodologies assess the compound’s stability under varying physicochemical conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).

- Analytical monitoring : Use HPLC-DAD to detect degradation products and LC-MS to identify breakdown fragments.

- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months, with periodic sampling .

Q. How are structure-activity relationship (SAR) studies conducted to enhance bioactivity?

SAR strategies include:

- Functional group substitution : Replace the indole methyl group with halogens or electron-withdrawing groups to modulate receptor binding.

- Scaffold hopping : Test hybrid analogs (e.g., benzodioxole or thiadiazole moieties from ) for improved selectivity.

- In vitro profiling : Screen analogs against disease-specific targets (e.g., cancer cell lines in ) to correlate structural changes with potency .

Q. Methodological Notes

- Spectral Interpretation : Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D NMR techniques (COSY, HSQC) and comparison to simulated spectra ().

- Data Reproducibility : Publish raw spectral data and crystallographic files (CCDC) for peer validation.

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure ethical rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.